Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate

Description

Structural Identity and Nomenclature

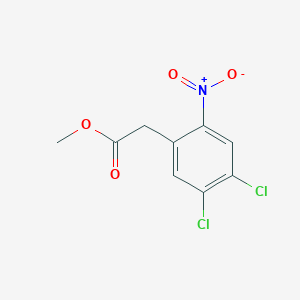

This compound possesses the molecular formula C9H7Cl2NO4 with a molecular weight of 264.06 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound, reflecting its structural composition of a phenylacetic acid methyl ester bearing two chlorine atoms at the 4 and 5 positions and a nitro group at the 2 position of the aromatic ring. The Chemical Abstracts Service has assigned this compound the registry number 286949-63-1, providing a unique identifier for database searches and regulatory purposes.

The molecular architecture can be represented through various structural notation systems. The Simplified Molecular Input Line Entry System string is recorded as COC(=O)CC1=CC(=C(C=C1N+[O-])Cl)Cl, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier key UXNCYKUTRKLPRH-UHFFFAOYSA-N provides an additional layer of structural identification, enabling precise database queries and cross-referencing across different chemical information systems. The compound exhibits a melting point range of 66 to 69 degrees Celsius, indicating its solid-state characteristics under standard temperature conditions.

The structural features of this compound include a central benzene ring substituted with two chlorine atoms positioned adjacently at carbons 4 and 5, creating a dichlorosubstitution pattern. The nitro group (-NO2) occupies the 2 position, establishing an electron-withdrawing environment that significantly influences the compound's reactivity profile. The acetate ester side chain extends from the benzene ring through a methylene bridge, providing the compound with both aromatic and aliphatic characteristics that contribute to its versatility in chemical transformations.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on nitroaromatic compound synthesis and their applications in pharmaceutical chemistry. Nitroaromatic compounds have been recognized as important synthetic intermediates since the late 19th century, when industrial chemists began exploring systematic approaches to aromatic nitration and subsequent functionalization. The specific compound under discussion represents a more recent addition to this chemical family, developed through advanced synthetic methodologies that allow for precise regioselective substitution patterns.

The synthesis of compounds bearing the 4,5-dichloro-2-nitrophenyl motif gained particular attention in connection with pharmaceutical research, especially in the development of antiparasitic agents. Research documented in patent literature demonstrates that related compounds, such as 2-nitro-4,5-dichloroacetanilide, serve as crucial intermediates in the preparation of triclabendazole, an important antiparasitic drug. This pharmaceutical connection provided significant impetus for developing efficient synthetic routes to compounds bearing the dichloronitrophenyl structural framework.

The methodological advances in nitroaromatic chemistry during the mid-20th century enabled chemists to achieve high regioselectivity in nitration reactions, particularly when targeting specific substitution patterns. Historical developments in understanding electrophilic aromatic substitution mechanisms provided the theoretical foundation for designing synthetic approaches that could reliably access compounds like this compound with high purity and yield. These advances represented significant progress from earlier, less selective nitration methods that often produced complex mixtures of isomeric products.

Significance in Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its unique combination of functional groups and reactivity characteristics. The compound serves as a versatile building block in bioconjugation processes, where researchers utilize it as a linker molecule to attach biomolecules such as proteins and antibodies to various surfaces or other molecular entities. This application has proven particularly valuable in developing enhanced drug delivery systems where precise molecular attachment is crucial for therapeutic efficacy.

The compound's role in drug development extends beyond simple conjugation applications. Research has demonstrated its utility in synthesizing pharmaceutical compounds, particularly in creating prodrug formulations that improve the solubility and bioavailability of active pharmaceutical ingredients. The ester functionality provides a site for controlled hydrolysis, while the electron-withdrawing nitro and chloro substituents modulate the electronic properties of the molecule, influencing both stability and reactivity profiles.

In diagnostic applications, this compound contributes to the development of sophisticated assay systems. The compound facilitates biomolecule labeling processes that enhance detection sensitivity and accuracy in various medical testing procedures. This application leverages the compound's ability to undergo selective chemical modifications while maintaining structural integrity under assay conditions.

The compound has also found applications in polymer chemistry, where it serves to modify polymer surfaces and enhance properties such as adhesion and biocompatibility. These modifications prove essential for medical device applications where surface chemistry directly impacts device performance and patient safety. Environmental monitoring represents another emerging application area, where the compound aids in developing sensors for detecting chemical pollutants, providing researchers with tools for analyzing environmental contaminants effectively.

Classification within Nitroaromatic Compounds

This compound belongs to the broader class of nitroaromatic compounds, which are characterized by the presence of at least one nitro group attached to an aromatic ring system. These compounds represent one of the largest and most important groups of industrial chemicals in contemporary use, with applications spanning pharmaceuticals, materials science, and chemical manufacturing. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, imparts unique chemical properties that distinguish nitroaromatic compounds from other organic chemical classes.

Within the nitroaromatic family, this compound specifically falls into the subcategory of substituted nitrophenylacetic acid derivatives. This classification encompasses compounds that combine the nitroaromatic core with carboxylic acid or ester functionalities, creating molecules with dual reactive centers. The presence of additional halogen substituents, as seen in the dichloro substitution pattern, further refines this classification and influences the compound's reactivity profile significantly.

The structural arrangement places this compound among the polysubstituted nitroaromatic compounds, where multiple electron-withdrawing groups create a highly activated aromatic system. The nitro group at the 2 position, combined with chlorine atoms at the 4 and 5 positions, establishes a substitution pattern that strongly influences electrophilic and nucleophilic reactivity. This polysubstitution pattern distinguishes the compound from simpler nitroaromatic compounds and contributes to its specialized applications in synthetic chemistry.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H7Cl2NO4 | |

| Molecular Weight | 264.06 g/mol | |

| Chemical Abstracts Service Number | 286949-63-1 | |

| Melting Point | 66-69°C | |

| International Chemical Identifier Key | UXNCYKUTRKLPRH-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | COC(=O)CC1=CC(=C(C=C1N+[O-])Cl)Cl |

The nitroaromatic classification system also considers the biological and environmental implications of these compounds. Research has established that nitroaromatic compounds exhibit varying degrees of biological activity, often related to their electron-accepting properties and ability to undergo bioreduction reactions. While many nitroaromatic compounds present environmental challenges due to their stability and potential toxicity, others serve beneficial roles in pharmaceutical applications and materials science.

Table 2: Comparative Analysis of Related Nitroaromatic Acetate Compounds

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C9H7Cl2NO4 | 264.06 g/mol | 2-nitro-4,5-dichloro | 286949-63-1 |

| Methyl 2-(4-chloro-2-nitrophenyl)acetate | C9H8ClNO4 | 229.62 g/mol | 2-nitro-4-chloro | 147124-37-6 |

| 2-(4,5-Dichloro-2-nitrophenyl)acetic acid | C8H5Cl2NO4 | 250.04 g/mol | 2-nitro-4,5-dichloro | 37777-90-5 |

The classification framework for nitroaromatic compounds continues to evolve as researchers develop new applications and synthetic methodologies. Contemporary classification systems increasingly emphasize functional group compatibility and synthetic utility, recognizing that traditional categorization based solely on aromatic substitution patterns may not fully capture the diverse applications and reactivity profiles of modern nitroaromatic compounds. This evolving perspective positions this compound as a representative example of how classical nitroaromatic chemistry intersects with contemporary synthetic and materials chemistry challenges.

Properties

IUPAC Name |

methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCYKUTRKLPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377395 | |

| Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286949-63-1 | |

| Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Nitration

A common approach starts from a dichloro-substituted aromatic precursor such as 3,4-dichloroacetanilide or 4,5-dichloroaniline derivatives. The nitration step is carefully controlled to introduce the nitro group at the 2-position relative to the substituents.

- Nitration Process:

The nitration is performed by mixing the dichloroacetanilide with sulfuric acid at low temperatures (0–35 °C), followed by the addition of oleum to increase acidity and promote electrophilic substitution. The nitrating agent (usually nitric acid or a nitrating mixture) is added slowly at 0–25 °C over several hours to ensure regioselectivity and minimize side reactions. The reaction mixture is stirred further to complete nitration, then cooled and quenched in ice-water to precipitate the nitro compound.

| Parameter | Range/Value |

|---|---|

| Temperature (sulfuric acid) | 0–35 °C |

| Oleum addition temperature | 0–15 °C |

| Molar ratio (substrate:acid) | 1:2 to 1:15 |

| Nitration temperature | 0–25 °C |

| Nitration time | 0.5–10 hours |

| Post-nitration stirring | 0.5–5 hours |

This method yields 2-nitro-4,5-dichloroacetanilide with high purity and yield, which can be further processed.

Alternative Nitration Routes

Other nitration methods involve nitrating sulfonate esters of chloromethylphenyl derivatives under mild conditions to direct the nitro group to the 5-position, which is analogous to the 4,5-dichloro substitution pattern. This involves preparing 4-chloro-2-methylphenyl sulfonates, nitrating them at low temperatures (~0 °C), and then cleaving the sulfonyl group under acidic or alkaline conditions to yield nitro-substituted phenols.

Introduction of the Methyl Acetate Side Chain

The methyl 2-phenylacetate moiety is typically introduced by esterification or alkylation reactions involving the corresponding phenylacetic acid or its derivatives.

Esterification:

The carboxylic acid group of 2-(4,5-dichloro-2-nitrophenyl)acetic acid can be esterified with methanol under acidic catalysis to yield the methyl ester.Alkylation:

Alternatively, methylation of the phenylacetic acid derivative or direct reaction of the phenylacetate with methylating agents can be employed.

While specific detailed protocols for this exact compound are scarce, analogous esterification methods are well-established in organic synthesis literature.

One-Pot and Multi-Step Processes

Some patents describe one-pot processes for related dichlorinated and nitro-substituted compounds, where chlorination, nitration, and amidation or esterification steps are combined to reduce purification steps and improve yield.

- For example, a one-pot method for synthesizing 4,5-dichloro-2-methylisothiazolinone involves sequential Michael addition, amidation, and chlorination in the same reactor, minimizing intermediate isolation. Similar strategies could be adapted for methyl 2-(4,5-dichloro-2-nitrophenyl)acetate synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

Regioselectivity: The nitration step is critical for directing the nitro group to the 2-position without over-nitration or substitution at undesired sites. Controlled temperature and slow addition of nitrating agents are essential.

Purity and Yield: Using oleum and sulfuric acid mixtures with controlled molar ratios improves nitration efficiency and product purity.

Environmental and Cost Factors: One-pot processes reduce solvent use, intermediate isolation, and waste generation, making the synthesis more cost-effective and environmentally friendly.

Scalability: The described methods are amenable to scale-up, as demonstrated in patent literature, with reaction parameters optimized for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 2-(4,5-dichloro-2-aminophenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(4,5-dichloro-2-nitrophenyl)acetic acid.

Scientific Research Applications

Chemistry

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

The compound is utilized in studies of enzyme inhibition and protein-ligand interactions. It has shown the ability to modulate enzyme activities, which is crucial for understanding metabolic pathways.

Medicine

Due to its structural features, this compound has potential applications in pharmaceuticals. It has been investigated for its anticancer properties, showing significant cytotoxic effects against various cancer cell lines.

Industry

In industrial applications, it is used in producing specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of agrochemicals and dyes.

Anticancer Efficacy

A study evaluated the compound's effects on chronic lymphocytic leukemia cell lines. Results indicated significant pro-apoptotic effects with IC₅₀ values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells, suggesting effective induction of apoptosis while exhibiting low toxicity towards healthy cells.

Enzyme Interaction

Research demonstrated that this compound inhibits enzymes involved in drug metabolism. This inhibition could impact the pharmacokinetics of other therapeutic agents, enhancing their efficacy.

Summary of Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Effective against various pathogens.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production.

- Cytotoxicity Against Cancer Cells : Induces apoptosis and generates reactive oxygen species.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and binding affinity with various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetates

a) Methyl 2-(4,5-Dichloro-2-nitrophenyl)cyanoacetate (Compound 22)

- Structure: Differs by replacing the methyl ester’s hydrogen with a cyano group (-CN).

- Synthesis: Prepared via condensation of methyl cyanoacetate with a dichloronitrobenzene derivative, achieving a 93% yield with isomer separation via column chromatography .

- Properties :

b) Methyl 2-Cyano-2-(3-tetrahydrothienylidene)acetate (CAS 40548-04-7)

- Structure: Features a tetrahydrothiophene ring and cyano substitution.

- Properties: Molecular formula C₈H₉NO₂S; sulfur inclusion may alter solubility and redox behavior compared to the dichloronitrophenyl analog .

- Applications : Likely used in heterocyclic synthesis due to its strained bicyclic system.

Nitroaromatic Esters with Heterocyclic Moieties

a) Triazole-Thioacetate Derivatives (Compounds A & B)

- Structure : Contain bicyclic terpene and 1,2,4-triazole-thioacetate groups .

- Comparison :

- Higher molecular complexity with bicyclo[3.1.1]heptene cores.

- Triazole-thioether linkages may enhance binding to biological targets (e.g., enzymes or receptors).

- Lacks the electron-withdrawing nitro and chloro groups, reducing electrophilicity.

- Implications : These compounds are optimized for 3D-QSAR models , suggesting divergent applications in medicinal chemistry compared to the simpler methyl ester .

b) Methyl 2-(4,6-Dichloro-1,3,5-triazin-2-yl-amino)acetate

- Structure : Features a 1,3,5-triazine ring with chloro substituents.

- Properties : Molecular formula C₆H₆Cl₂N₄O₂ ; triazine rings are highly reactive in nucleophilic aromatic substitution .

- Applications: Potential use in agrochemicals or covalent inhibitors, contrasting with the nitroaromatic ester’s role in drug intermediates.

Simple Nitrophenyl Derivatives

a) 4-Nitroanisole (4-Nitrophenol methyl ether)

- Structure : Methoxy-substituted nitrobenzene.

- Comparison :

- Reactivity : Less steric hindrance and electron deficiency compared to the dichloronitrophenyl acetate.

Key Research Findings and Data

Table 1: Comparative Physicochemical Properties

*Calculated from parent acid data in .

Biological Activity

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇Cl₂NO and a molecular weight of 264.06 g/mol. The compound features a nitrophenyl group substituted with dichloro groups, which significantly influences its reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (chlorine) groups on the aromatic ring enhances its potential as a bioactive compound.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Protein-Ligand Interactions : The unique structure allows for interactions with various biological targets, potentially modulating their activity.

- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing cell signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- A study evaluated the compound's effects on chronic lymphocytic leukemia (CLL) cell lines. The results indicated significant pro-apoptotic effects with IC₅₀ values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells. These findings suggest that this compound may effectively induce apoptosis in cancer cells while exhibiting low toxicity towards healthy cells .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example:

- It has been reported to inhibit enzymes responsible for drug metabolism, which could impact the pharmacokinetics of other therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other nitrophenyl derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-nitrophenyl)acetate | Single nitro group | Less complex reactivity compared to dichloro variant |

| Methyl 3-(4-methoxy-3-nitrophenyl)propanoate | Propanoate instead of acetate | Variation in chain length impacting solubility |

| Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | Contains methoxy substituents | Different electronic properties affecting reactivity |

The presence of dichloro substituents in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to apoptosis in targeted cancer cells .

- Enzyme Interaction : Another investigation highlighted the compound's ability to modulate enzyme activities associated with drug metabolism, suggesting potential applications in enhancing the efficacy of other pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, and how can reaction intermediates be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl cyanoacetate has been used in reactions with halogenated nitroaromatic precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Optimization involves adjusting molar ratios (e.g., 1:1.2 for precursor:cyanoacetate) and reaction temperatures (80–100°C) to minimize side products like regioisomers .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexanes (5–15%) effectively separates isomers, achieving >95% purity .

Q. How can structural confirmation be achieved for this compound, particularly regarding nitro and chloro substituent positions?

- Analytical Techniques :

- X-ray crystallography : Resolve spatial arrangements using SHELX programs for refinement. For example, asymmetric units are analyzed for bond angles (e.g., Cl–C–N–O torsion angles ~120–130°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR : and NMR distinguish aromatic protons (δ 7.2–8.5 ppm for nitro-substituted rings) and methyl ester groups (δ 3.7–3.9 ppm) .

Q. What are the key stability considerations for storing this compound?

- Storage : Store at 0–4°C in amber glass vials under inert gas (N or Ar) to prevent photodegradation and hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Challenge : Discrepancies in torsion angles (e.g., C3–C4–C6–C9 = −126.2° vs. −152.7° in related compounds) may arise from packing effects or hydrogen-bonding variations.

- Resolution : Use SHELXL for high-resolution refinements (R < 0.06) and validate against electron density maps. Compare intermolecular interactions (e.g., O2⋯H5i hydrogen bonds at 2.94 Å) to identify dominant packing forces .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

- Approach : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts activation energies for substitution at the 4-chloro vs. 5-chloro positions. Solvent effects (e.g., PCM model for DMF) improve accuracy, showing 10–15 kcal/mol differences favoring substitution at the 4-position .

Q. How do hydrogen-bonding patterns influence supramolecular aggregation, and how can these be experimentally validated?

- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., R(8) rings from N–H⋯O bonds). Single-crystal studies (e.g., C2/c space group with Z = 8) reveal dimeric arrangements via symmetry-related hydrogen bonds (2.76–3.04 Å) .

- Validation : IR spectroscopy detects shifts in N–H stretching (3200–3400 cm) upon dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.